

# Spectroscopic Profile of 6-Fluoropicolinic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Fluoropicolinic acid

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## Introduction

**6-Fluoropicolinic acid**, with the chemical formula  $C_6H_4FNO_2$  and CAS number 402-69-7, is a fluorinated pyridine carboxylic acid derivative.<sup>[1]</sup> Its structural features make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and structural elucidation in research and development settings. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-Fluoropicolinic acid**, along with detailed experimental protocols.

## Molecular and Physical Properties

- IUPAC Name: 6-Fluoropyridine-2-carboxylic acid
- Synonyms: **6-Fluoropicolinic acid**
- Molecular Formula:  $C_6H_4FNO_2$ <sup>[1]</sup>
- Molecular Weight: 141.10 g/mol <sup>[1]</sup>
- Melting Point: 139-143 °C
- Appearance: White crystalline powder<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected chemical shifts for **6-Fluoropicolinic acid** based on data from analogous compounds and established principles of NMR spectroscopy.

### <sup>1</sup>H NMR Data (Predicted)

The <sup>1</sup>H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and a broad singlet for the carboxylic acid proton.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~8.1-8.3	d	~8.0	H-4
~7.8-8.0	t	~7.8	H-5
~7.4-7.6	d	~7.6	H-3
>10	br s	-	-COOH

Note: The exact chemical shifts can be influenced by the solvent and concentration. The carboxylic acid proton is often broad and may exchange with D<sub>2</sub>O.[\[2\]](#)

### <sup>13</sup>C NMR Data (Predicted)

The <sup>13</sup>C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~165-170	C=O (Carboxylic Acid)
~160-165 (d, $^1\text{JCF}$ )	C-6
~148-152	C-2
~140-145 (d, $^3\text{JCF}$ )	C-4
~125-130 (d, $^3\text{JCF}$ )	C-5
~110-115 (d, $^2\text{JCF}$ )	C-3

Note: The carbon attached to the fluorine atom (C-6) will appear as a doublet with a large one-bond coupling constant ( $^1\text{JCF}$ ). Other carbons will show smaller couplings to fluorine.[3]

## Experimental Protocol for NMR Spectroscopy

A sample of **6-Fluoropicolinic acid** (5-10 mg) is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO- $d_6$ ) or deuterated chloroform ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  0.00).[4]

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[4]
- $^1\text{H}$  NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.
- $^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-Fluoropicolinic acid** is expected to show characteristic absorptions for the

carboxylic acid group and the fluorinated aromatic ring.

## IR Absorption Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
1710-1760	Strong	C=O stretch (Carboxylic acid)
1580-1610	Medium	C=C and C=N stretching (Aromatic ring)
1200-1300	Strong	C-O stretch (Carboxylic acid)
1000-1100	Strong	C-F stretch
800-900	Medium-Strong	C-H out-of-plane bending

Note: The broad O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic acid.<sup>[3]</sup>

## Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** The solid sample can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

## Mass Spectrometry Data (Predicted)

- Molecular Ion ( $M^+$ ):  $m/z = 141.02$  (calculated for  $C_6H_4FNO_2^+$ )[1][5]
- Major Fragment Ions (Predicted):
  - $m/z = 124$ : Loss of OH ( $M^+ - 17$ )
  - $m/z = 96$ : Loss of COOH ( $M^+ - 45$ )
  - $m/z = 69$ : Corresponding to the fluoropyridyl cation after loss of COOH and HCN.

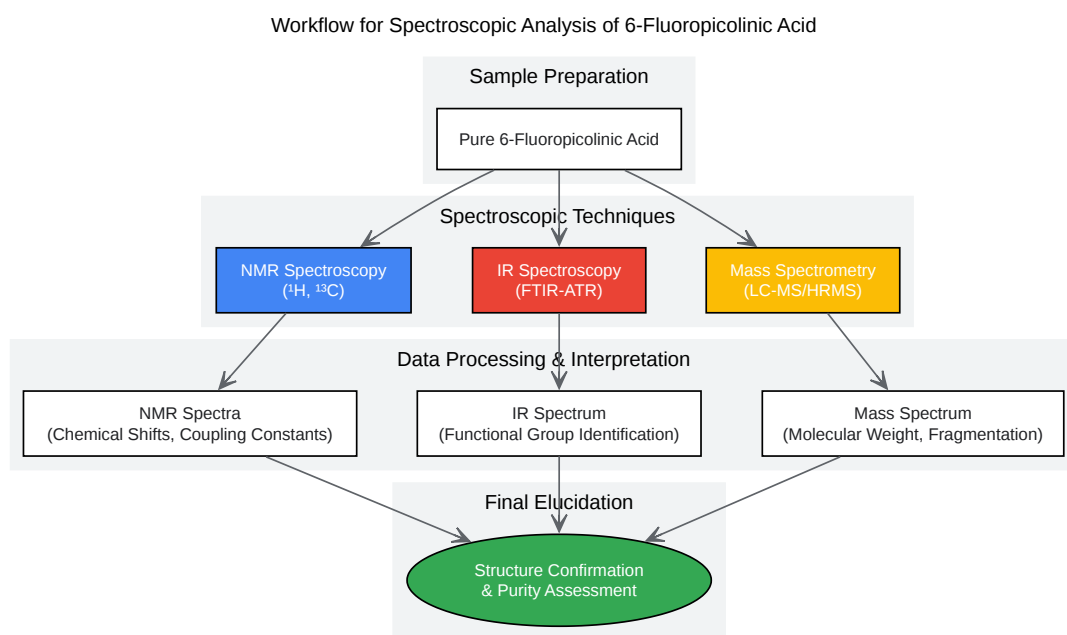
Note: The fragmentation pattern can be influenced by the ionization technique used.[6]

## Experimental Protocol for Mass Spectrometry

- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source can be used.
- Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC-MS).
- Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a suitable mass range (e.g.,  $m/z$  50-300). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **6-Fluoropicolinic acid**.



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Caption: General workflow for the spectroscopic analysis of **6-Fluoropicolinic acid**.

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